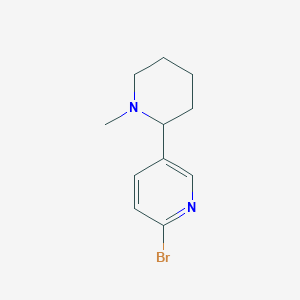

2-Bromo-5-(1-methylpiperidin-2-yl)pyridine

Description

Structural Significance of Pyridine (B92270) and Piperidine (B6355638) Motifs in Chemical Science

The pyridine and piperidine rings are two of the most ubiquitous nitrogen-containing heterocyclic scaffolds in chemical science, particularly in the realm of drug discovery and materials science. Their prevalence stems from a unique combination of chemical and physical properties that make them ideal components for designing bioactive molecules.

The pyridine ring is an aromatic six-membered heterocycle structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. This substitution has profound effects on the ring's properties. The nitrogen atom is more electronegative than carbon, leading to a polarized ring system that is less nucleophilic than benzene. rsc.org This electronic feature, combined with the nitrogen's ability to act as a hydrogen bond acceptor and its basicity, allows pyridine-containing compounds to engage in specific interactions with biological targets like enzymes and receptors. innospk.com Incorporating a pyridine motif into a drug candidate can enhance its biochemical potency, improve metabolic stability, increase water solubility, and address issues related to protein binding. innospk.com

Conversely, the piperidine ring is a saturated six-membered heterocycle, representing the fully hydrogenated form of pyridine. This non-aromatic, flexible, chair-like conformation allows it to present substituents in well-defined three-dimensional orientations. Piperidine is a common scaffold in many natural products, such as alkaloids, and is a staple in medicinal chemistry. Its basic nitrogen atom is typically protonated at physiological pH, enabling ionic interactions with acidic residues in protein binding pockets. The piperidine motif is a key structural element for activity at various receptors, and its substitution pattern can be fine-tuned to optimize affinity and selectivity for specific biological targets. researchgate.net

The combination of these two motifs in a single molecule, as seen in 2-Bromo-5-(1-methylpiperidin-2-yl)pyridine, creates a scaffold with both a rigid, aromatic, electron-deficient ring system and a flexible, saturated, basic moiety. This duality provides a rich platform for developing molecules with diverse pharmacological profiles.

| Property | Pyridine | Piperidine |

|---|---|---|

| Aromaticity | Aromatic | Non-aromatic (Aliphatic) |

| Hybridization of Nitrogen | sp2 | sp3 |

| Geometry | Planar | Flexible (Chair conformation) |

| Basicity (pKa of conjugate acid) | ~5.2 | ~11.2 |

| Primary Role in Molecules | Hydrogen bond acceptor, aromatic interactions | Basic center for ionic bonds, 3D scaffold |

Historical Context and Evolution of Halogenated Pyridines in Organic Synthesis

Halogenated pyridines, or halopyridines, are fundamental building blocks in organic synthesis, serving as precursors for a vast array of more complex substituted pyridines. The carbon-halogen bond is a key functional group that enables chemists to introduce other substituents onto the pyridine ring with high regiocontrol.

Historically, the synthesis of halopyridines was often challenging. Direct electrophilic halogenation of the pyridine ring requires harsh conditions because the electron-deficient nature of the ring deactivates it towards electrophilic attack. nih.gov Early methods often involved high temperatures and strong acids, leading to limited scope and issues with selectivity. For instance, the halogenation of hydroxypyridines (pyridones) with reagents like phosphorus oxychloride or oxybromide was a known but often difficult transformation, particularly for dihydroxypyridines. nih.gov

The evolution of organic synthesis, particularly the advent of transition metal-catalyzed cross-coupling reactions in the latter half of the 20th century, dramatically elevated the importance of halopyridines. The development of reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings transformed halopyridines from simple intermediates into versatile coupling partners. These palladium-catalyzed methods allow for the efficient and selective formation of carbon-carbon and carbon-nitrogen bonds under relatively mild conditions. core.ac.ukresearchgate.net

This methodological shift spurred the development of more sophisticated and selective methods for synthesizing halopyridines themselves. Modern approaches focus on late-stage halogenation and site-selective functionalization, addressing the limitations of older techniques. nih.gov Today, a wide variety of brominated and iodinated pyridines are commercially available or readily synthesized, providing chemists with a robust toolkit for constructing complex molecules for pharmaceuticals, agrochemicals, and materials. rsc.org

Research Rationale and Scope for this compound in Contemporary Chemistry

The specific compound this compound is primarily valued as a highly versatile synthetic intermediate in discovery chemistry. Its research rationale is not typically as an end-product with direct biological activity, but rather as a strategic building block for generating libraries of novel and diverse compounds for biological screening.

The core utility of this scaffold lies in the chemical reactivity of its 2-bromo substituent. The bromine atom on the pyridine ring is an excellent "handle" for palladium-catalyzed cross-coupling reactions. core.ac.uk Researchers utilize this reactivity to systematically introduce a wide range of substituents at the 2-position of the pyridine ring. For example, in a Suzuki-Miyaura coupling reaction, the bromine can be replaced with various aryl, heteroaryl, or alkyl groups by reacting it with the corresponding boronic acid or ester in the presence of a palladium catalyst and a base. mdpi.comnih.gov This allows for the rapid and efficient synthesis of a large number of analogs from a single common intermediate.

| Reaction Name | Coupling Partner | Bond Formed | Resulting Structure |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron compound (e.g., R-B(OH)2) | C-C | 2-Aryl/Alkyl-pyridine |

| Buchwald-Hartwig Amination | Amine (R-NH2) | C-N | 2-Amino-pyridine |

| Sonogashira | Terminal alkyne (R-C≡CH) | C-C (sp) | 2-Alkynyl-pyridine |

| Stille | Organostannane (e.g., R-SnBu3) | C-C | 2-Aryl/Alkenyl-pyridine |

The (1-methylpiperidin-2-yl) portion of the molecule is a well-established pharmacophore found in numerous centrally active compounds. Its structure is reminiscent of nicotine (B1678760), suggesting potential interactions with nicotinic acetylcholine (B1216132) receptors (nAChRs) or other neurological targets. By keeping this moiety constant while diversifying the substituent at the 2-position of the pyridine ring, medicinal chemists can perform structure-activity relationship (SAR) studies. This systematic approach helps to identify which chemical features are critical for achieving desired biological activity, selectivity, and pharmacokinetic properties.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-(1-methylpiperidin-2-yl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2/c1-14-7-3-2-4-10(14)9-5-6-11(12)13-8-9/h5-6,8,10H,2-4,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMEOVQRIETVYST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCCC1C2=CN=C(C=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies for 2 Bromo 5 1 Methylpiperidin 2 Yl Pyridine and Analogues

Methodologies for Pyridine (B92270) Core Functionalization

The precise installation of substituents on the pyridine ring is a cornerstone of synthesizing complex pyridine-containing molecules. The 2-bromo-5-substituted pattern of the target compound can be achieved through various strategic approaches, including direct functionalization of a pre-formed pyridine ring or by constructing the ring from acyclic precursors.

Regioselective Halogenation and Alkylation Approaches to Pyridine Systems

Regioselective functionalization of the pyridine nucleus is a key challenge in heterocyclic chemistry. The electronic nature of the pyridine ring, being electron-deficient, directs electrophilic aromatic substitution to the 3- and 5-positions, while nucleophilic substitution is favored at the 2-, 4-, and 6-positions.

Regioselective Halogenation: The introduction of a bromine atom at the 2-position of a pyridine ring can be accomplished through several methods. Direct bromination of pyridine itself is often unselective and requires harsh conditions. A more controlled approach involves the use of pyridine N-oxides, which activates the 2- and 4-positions towards electrophilic attack. Subsequent removal of the N-oxide affords the 2-bromopyridine (B144113). Alternatively, directed ortho-metalation (DoM) strategies, where a directing group guides the deprotonation and subsequent halogenation at an adjacent position, can be employed.

For the synthesis of 2,5-disubstituted pyridines, the regioselective functionalization of dihalopyridines is a common strategy. For instance, 2,5-dibromopyridine (B19318) can serve as a versatile starting material. The differential reactivity of the bromine atoms allows for selective functionalization. The bromine at the 2-position is generally more susceptible to nucleophilic attack and metal-halogen exchange than the bromine at the 5-position. However, the regioselectivity of metal-halogen exchange can be tuned by the choice of the organometallic reagent and additives. For example, the use of i-PrMgCl·LiCl typically leads to exchange at the 5-position, while other reagents might favor the 2-position. researchgate.net

Regioselective Alkylation: Introducing an alkyl group at a specific position on the pyridine ring can be achieved through various methods, including Minisci-type radical alkylations for electron-deficient pyridines. However, achieving high regioselectivity can be challenging. A more controlled approach involves the cross-coupling of a halogenated pyridine with an organometallic alkyl reagent. For the target molecule, this would involve coupling an appropriate precursor to the 1-methylpiperidin-2-yl moiety at the 5-position of a 2-bromopyridine derivative.

Strategic Utilization of Pyridine Building Blocks in Convergent Synthesis

Convergent synthesis involves the preparation of fragments of the target molecule separately, which are then coupled together in the later stages of the synthesis. This approach is often more efficient and allows for greater flexibility in the synthesis of analogues. For the synthesis of 2-Bromo-5-(1-methylpiperidin-2-yl)pyridine, a convergent strategy could involve the synthesis of a pre-functionalized pyridine building block and a separate synthesis of the 1-methylpiperidin-2-yl moiety, followed by their coupling.

A plausible convergent approach would start with a 2,5-disubstituted pyridine where one substituent is a bromine atom and the other is a handle for further functionalization. For example, 2,5-dibromopyridine can be selectively functionalized at the 5-position via a metal-halogen exchange followed by reaction with an electrophile, leaving the 2-bromo substituent intact for later manipulations or as part of the final target structure.

| Starting Material | Reagent | Product | Position of Functionalization | Reference |

| 2,5-Dibromopyridine | i-PrMgCl·LiCl | 5-Bromo-2-pyridylmagnesium chloride | C5 | researchgate.net |

| 2,5-Dibromopyridine | s-Bu₂Mg·2LiOR | 2-Bromo-5-pyridylmagnesium alkoxide | C2 | researchgate.net |

| 2,5-Dibromopyridine | CO, ROH, Pd(OAc)₂, dppf | Esters of 5-bromopyridine-2-carboxylic acid | C2 | lookchem.com |

Techniques for Introducing the 1-Methylpiperidin-2-yl Moiety

The introduction of the 1-methylpiperidin-2-yl group onto the pyridine core is a critical step in the synthesis of the target molecule. This can be achieved through various carbon-carbon or carbon-nitrogen bond-forming reactions.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Negishi Coupling)

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of C-C bonds. The Negishi coupling, which involves the reaction of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst, is particularly well-suited for the coupling of sp³-hybridized carbon centers, such as the one at the 2-position of the piperidine (B6355638) ring, to an aromatic ring.

A hypothetical synthetic route for this compound using a Negishi coupling would involve the preparation of a (1-methylpiperidin-2-yl)zinc halide reagent. This could be synthesized from N-methyl-2-chloropiperidine or another suitable precursor. This organozinc reagent would then be coupled with 2,5-dibromopyridine. The greater reactivity of the bromine at the 5-position under certain Negishi conditions could lead to the desired product. The development of air- and moisture-stable solid 2-pyridylzinc reagents has further expanded the utility of Negishi couplings in the synthesis of complex pyridine derivatives. nih.govnih.gov

| Organohalide | Organozinc Reagent | Catalyst | Product | Reference |

| Aryl/Heteroaryl Halide | 2-Pyridylzinc Bromide | Pd(PPh₃)₄ | 2-Aryl/Heteroaryl Pyridine | researchgate.net |

| Aryl/Heteroaryl Bromide/Chloride | Solid 2-Pyridylzinc Pivalate | Pd catalyst | 2-Aryl/Heteroaryl Pyridine | nih.gov |

Direct Aminoalkylation and C-N Bond Formation Strategies

Directly forming the C-N bond between the pyridine ring and the piperidine nitrogen is an alternative approach. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, is a powerful method for this transformation. However, for the target molecule, this would lead to a 5-amino-substituted pyridine, with the piperidine attached via its nitrogen atom, which is not the desired connectivity.

A more relevant, though challenging, approach would be a direct C-H aminoalkylation. This would involve the activation of a C-H bond on the pyridine ring and subsequent reaction with an electrophilic form of the N-methylpiperidine moiety. Such reactions are an active area of research but are often difficult to control in terms of regioselectivity.

A known example of a C-N bond formation to a bromopyridine involves the Buchwald-Hartwig coupling of 3-amino-2-bromopyridine (B189615) with phthalimide (B116566) derivatives, showcasing the utility of this reaction for constructing complex nitrogen-containing heterocycles. researchgate.net

Cyclization and Ring-Forming Reactions Incorporating Piperidine Derivatives

An alternative strategy for constructing the target molecule is to form the piperidine ring onto a pre-functionalized pyridine core. This would typically involve an intramolecular cyclization of a suitable acyclic precursor.

For instance, a pyridine derivative bearing a side chain with an amino group and a leaving group at the appropriate positions could undergo intramolecular cyclization to form the piperidine ring. Radical cyclization of α-aminoalkyl radicals onto unactivated double bonds is another method for the preparation of polysubstituted piperidines. rsc.org

Another approach involves the Brønsted acid-catalyzed intramolecular cyclization of alkylpyridines bearing aldehyde or ketone functionalities in the side chain. These reactions can lead to the formation of pyridyl-substituted dehydro-piperidine products. rsc.org

| Precursor Type | Reaction Type | Product | Reference |

| (Aminoalkyl)pyridine N-oxide | Boekelheide-type rearrangement | Piperidine | researchgate.net |

| Unsaturated amine | Intramolecular amination | 3-Azido/Aminopiperidine | lookchem.com |

| Alkylpyridine with keto-amide side chain | Brønsted acid-catalyzed aldol (B89426) condensation | Pyridyl-substituted hydroxy lactam | rsc.org |

Enantioselective Synthesis and Chiral Control of this compound

The primary stereochemical challenge in synthesizing this compound lies in the precise control of the stereocenter at the C2 position of the piperidine ring. The development of catalytic asymmetric methods is crucial for accessing single enantiomers, which is often a prerequisite for therapeutic use. Plausible synthetic strategies involve either the asymmetric synthesis of the chiral piperidine fragment followed by coupling to the pyridine core or the enantioselective transformation of a pre-assembled achiral precursor.

Key Asymmetric Strategies:

Biocatalytic Approaches: Enzymes, particularly transaminases, offer a powerful tool for establishing chirality with exceptional selectivity. In strategies analogous to the synthesis of other 2-substituted piperidines, a prochiral ω-chloroketone could be subjected to asymmetric amination using an engineered transaminase. nih.govacs.org This biocatalytic step establishes the chiral amine, which then undergoes spontaneous intramolecular cyclization to yield the desired enantiopure 2-substituted piperidine. This method is highly attractive due to its high enantiomeric excess (often >99% ee), mild reaction conditions, and adherence to green chemistry principles. nih.gov

Asymmetric Hydrogenation: A prevalent method for synthesizing chiral piperidines is the asymmetric hydrogenation of corresponding pyridine precursors. researchgate.net This can be achieved by reducing a 2-substituted pyridine or a pyridinium (B92312) salt using a chiral transition-metal catalyst, typically based on iridium or rhodium complexes with chiral phosphine (B1218219) ligands. researchgate.netdicp.ac.cn This approach directly converts a flat, aromatic ring into a three-dimensional chiral saturated heterocycle with high enantioselectivity.

Radical-Mediated C-H Functionalization: Modern synthetic methods include enantioselective C-H functionalization. A strategy involving the δ C-H cyanation of a suitably designed acyclic amine, mediated by a chiral copper catalyst, can generate a δ-amino nitrile. nih.gov Subsequent reduction and cyclization would furnish the enantioenriched piperidine ring, offering a novel disconnection approach. nih.gov

Once the enantiopure 2-substituted piperidine is formed, N-methylation can be achieved through standard methods like reductive amination with formaldehyde (B43269) or reaction with a methylating agent. The final step involves coupling the resulting chiral 1-methyl-2-substituted-piperidine with a suitable 2,5-disubstituted pyridine, such as 2,5-dibromopyridine, often via a palladium-catalyzed cross-coupling reaction.

Development of Sustainable and Scalable Synthetic Protocols

For a compound to move from a laboratory curiosity to a viable chemical entity, its synthesis must be both sustainable and scalable. This involves minimizing environmental impact, ensuring operator safety, and being economically feasible on a large scale.

Green chemistry principles are increasingly integrated into the synthesis of complex molecules like pyridine and piperidine derivatives. nih.govresearchgate.net

Use of Green Solvents and Catalysts: For the pyridine scaffold, strategies include using environmentally benign solvents like water or glycerol, or performing reactions under solvent-free conditions. researchgate.netajchem-a.com The use of earth-abundant and non-toxic catalysts, such as iron for pyridine cyclization, is a significant improvement over methods requiring precious or toxic heavy metals. rsc.org

Atom Economy and One-Pot Reactions: Multicomponent reactions, where three or more reactants combine in a single operation to form the product, are highly atom-economical and efficient. researchgate.net Similarly, telescoping reaction sequences into one-pot procedures—such as a tandem SNAr/oxidation or a sequential Suzuki coupling/hydrogenation—avoids the need for isolating and purifying intermediates, thereby reducing solvent waste and energy consumption. acs.orgnih.gov

Renewable Feedstocks: A forward-looking green strategy involves synthesizing the core scaffolds from renewable biomass. For instance, processes have been developed to convert furfural, a platform chemical derived from lignocellulose, into piperidine and pyridine, offering a sustainable alternative to petroleum-based starting materials. nih.gov

Biocatalysis: As mentioned previously, the use of enzymes operates at ambient temperature and pressure in aqueous media, representing a cornerstone of green chemistry. This approach can be applied to generate the chiral piperidine core with minimal environmental impact. nih.govacs.org

Transitioning a synthetic route to a larger scale requires rigorous optimization to maximize yield, ensure high purity, and maintain process robustness.

Statistical Optimization: Methodologies such as Response Surface Methodology (RSM) are employed to systematically study the effects of multiple process variables (e.g., temperature, pressure, catalyst loading, reactant stoichiometry) on reaction outcomes. This statistical approach allows for the rapid identification of optimal conditions to achieve maximum yield and purity, as has been demonstrated in the vapor-phase synthesis of pyridines. researchgate.net

Advanced Reactor Technology: The adoption of continuous flow reactors over traditional batch processing offers significant advantages in scalability, safety, and efficiency. Flow chemistry allows for better control over reaction parameters, improved heat and mass transfer, and safer handling of hazardous reagents, often leading to higher yields and purities. In pyridine synthesis, switching to flow reactors has been shown to reduce the number of steps and increase yield from 58% to 92%. vcu.edu

Scalable Purification: Achieving high enantiomeric and chemical purity on a large scale is a significant challenge. For chiral separations, preparative chromatographic techniques are essential. Simulated Moving Bed (SMB) chromatography is a continuous separation process that is highly efficient for isolating enantiomers on a multi-kilogram scale, making it a key technology for the scalable production of chiral piperidines. novartis.com This technique has been successfully used to separate diastereomeric piperidine derivatives on an 80-140 g scale. novartis.com

Chemical Reactivity and Mechanistic Studies of 2 Bromo 5 1 Methylpiperidin 2 Yl Pyridine

Reactivity Profile of the Pyridine (B92270) Bromine Atom

The bromine atom on the pyridine ring is the primary site for transformations aimed at building molecular complexity. Its reactivity is dictated by the electron-withdrawing nature of the pyridine nitrogen, which facilitates substitution and metal-catalyzed coupling reactions at the C2 position. youtube.com

Nucleophilic Aromatic Substitution Reactions on the Bromopyridine Moiety

Nucleophilic aromatic substitution (SNAr) provides a direct method for replacing the bromine atom with various nucleophiles. The electron-deficient nature of the pyridine ring, particularly at the positions ortho and para to the nitrogen, makes it susceptible to attack by strong nucleophiles. youtube.com In this reaction, a nucleophile attacks the carbon atom bearing the bromine, forming a temporary intermediate known as a Meisenheimer complex. The subsequent departure of the bromide ion restores the aromaticity of the ring.

While specific studies detailing SNAr reactions on 2-Bromo-5-(1-methylpiperidin-2-yl)pyridine are not extensively documented in readily available literature, the principles of SNAr on 2-bromopyridines are well-established. youtube.comnih.gov Typical nucleophiles that can be employed include alkoxides, phenoxides, thiolates, and amines. The reaction rates for SNAr on halo-pyridines generally show that halogens at the 2- and 4-positions are significantly more reactive than those at the 3-position. youtube.com For different halogens, the leaving group ability does not always follow the typical F > Cl ≈ Br > I order seen in many SNAr reactions; the specific reactivity can be influenced by the nature of the nucleophile and reaction conditions. nih.gov

Diverse Applications in Further Cross-Coupling Reactions (C-C, C-N, C-O Bond Formation)

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and represent the most significant application of the bromo-pyridine functionality. These methods allow for the formation of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds with high efficiency and functional group tolerance.

C-C Bond Formation: The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction for forming C-C bonds by reacting an organohalide with an organoboron species. nih.govresearchgate.net 2-Bromopyridines are excellent substrates for these reactions, readily coupling with a variety of aryl, heteroaryl, and alkyl boronic acids or esters. researchgate.netnih.gov This reaction is instrumental in the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals. nih.gov

C-N Bond Formation: The Buchwald-Hartwig amination is another palladium-catalyzed reaction that has revolutionized the synthesis of arylamines. wikipedia.org This reaction enables the coupling of aryl halides, including 2-bromopyridines, with a vast range of primary and secondary amines. nih.govresearchgate.net This method provides a powerful alternative to classical methods like SNAr or reductive amination for forming C-N bonds. wikipedia.org

C-O Bond Formation: Palladium or copper catalysts can also be used to forge C-O bonds through the coupling of aryl halides with alcohols or phenols. While less common than C-C or C-N coupling, this transformation is valuable for the synthesis of aryl ethers.

The following table summarizes representative cross-coupling reactions involving 2-bromopyridine (B144113) substrates, illustrating the versatility of this moiety.

| Reaction Type | Coupling Partner | Catalyst/Ligand | Product Type |

|---|---|---|---|

| Suzuki-Miyaura (C-C) | Arylboronic acid | Pd(PPh₃)₄ / Base | Aryl-pyridine |

| Buchwald-Hartwig (C-N) | Secondary amine (e.g., Piperidine) | Pd₂(dba)₃ / BINAP / Base | Amino-pyridine |

| Sonogashira (C-C) | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI / Base | Alkynyl-pyridine |

| Heck (C-C) | Alkene (e.g., Styrene) | Pd(OAc)₂ / P(o-tol)₃ / Base | Alkenyl-pyridine |

| Buchwald-Hartwig Etherification (C-O) | Phenol | Pd(OAc)₂ / Ligand / Base | Aryloxy-pyridine |

Electrophilic and Radical Transformations at the Bromine Site

Beyond substitutions and couplings, the carbon-bromine bond can undergo other transformations. One important reaction is metal-halogen exchange, typically achieved by treating the bromopyridine with a strong organometallic base like n-butyllithium at low temperatures. This process replaces the bromine with a lithium atom, generating a highly reactive pyridyllithium species. This organolithium intermediate can then be trapped with various electrophiles (e.g., aldehydes, ketones, CO₂) to introduce a wide range of functional groups.

Radical reactions involving the C-Br bond are less common but can be initiated under specific conditions, such as using radical initiators or photolysis, to form a pyridyl radical that can participate in subsequent bond-forming events.

Reactivity of the Piperidine (B6355638) Heterocycle

The 1-methylpiperidine (B42303) portion of the molecule contains a tertiary amine, which is both basic and nucleophilic. nbinno.comnoaa.gov Its reactivity is centered on the lone pair of electrons on the nitrogen atom.

Nitrogen-Centered Reactivity (e.g., N-Alkylation, N-Acylation, Quaternization)

The nucleophilic nitrogen of the 1-methylpiperidine ring can react with various electrophiles. nbinno.com

N-Alkylation/Quaternization: As a tertiary amine, it can react with alkyl halides (e.g., methyl iodide) in an SN2 reaction. This process, known as quaternization, results in the formation of a quaternary ammonium (B1175870) salt. In this salt, the nitrogen atom bears a positive charge and is bonded to four carbon atoms.

N-Oxide Formation: The nitrogen atom can be oxidized by reagents like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA) to form the corresponding N-oxide. This transformation alters the electronic properties and steric profile of the piperidine moiety.

Acid-Base Chemistry: The tertiary amine is a base and will react readily with acids to form a piperidinium (B107235) salt. noaa.govnih.gov This is a fundamental property that influences the compound's solubility and handling in different pH environments.

N-acylation is not possible on the tertiary nitrogen of the 1-methylpiperidine ring as it lacks the necessary proton for elimination after nucleophilic attack on an acylating agent.

Ring Transformations and Functional Group Interconversions on the Piperidine Moiety

While the piperidine ring is generally stable, transformations can be induced under specific conditions. Reactions involving the C-H bonds adjacent (alpha) to the nitrogen are possible. For example, oxidation can lead to the formation of enamines or lactams, although this often requires harsh conditions or specific reagents.

Another potential transformation is the von Braun reaction, which involves the cleavage of a C-N bond in a tertiary amine using cyanogen (B1215507) bromide (CNBr). Applied to the 1-methylpiperidine ring, this could theoretically lead to ring-opening or demethylation, yielding a cyanamide (B42294) derivative. However, the feasibility and outcome of such a reaction would depend heavily on the specific reaction conditions and the influence of the bromopyridine substituent.

The following table summarizes the reactivity of the piperidine nitrogen.

| Reaction Type | Reagent | Product |

|---|---|---|

| Quaternization | Alkyl Halide (e.g., CH₃I) | Quaternary Ammonium Salt |

| N-Oxidation | mCPBA or H₂O₂ | N-Oxide |

| Protonation | Acid (e.g., HCl) | Piperidinium Salt |

Stereochemical Aspects and Diastereoselectivity in Reactivity

The presence of a chiral center at the 2-position of the N-methylpiperidine ring introduces a key stereochemical element to the molecule. This chiral substituent, acting as a chiral auxiliary, is expected to induce diastereoselectivity in reactions occurring at the pyridine ring. The degree of this induction would largely depend on the proximity of the reaction center to the chiral moiety and the nature of the transition state.

For reactions such as nucleophilic aromatic substitution or metalation at the pyridine ring, the chiral (1-methylpiperidin-2-yl) group can influence the approach of incoming reagents. The piperidine ring can adopt various conformations, and the steric bulk of the N-methyl group and the piperidine ring itself can create a chiral environment around the pyridine core. This can lead to a facial bias in the approach of a reagent, resulting in the preferential formation of one diastereomer over the other.

The diastereoselectivity of such reactions can be quantified by the diastereomeric excess (d.e.), which would be influenced by factors such as the reaction temperature, the solvent, and the size of the attacking reagent. Lower temperatures generally favor higher diastereoselectivity.

Hypothetical Diastereoselective Reaction of this compound

| Reagent | Reaction Type | Proposed Major Diastereomer | Hypothetical Diastereomeric Excess (d.e.) |

| PhMgBr / Pd(PPh₃)₄ | Suzuki-Miyaura Coupling | (R)- or (S)- depending on catalyst-substituent interaction | 30-70% |

| n-BuLi then E⁺ | Lithiation-Electrophilic Quench | Dependent on electrophile and chelation | 20-60% |

| NaN₃ | Nucleophilic Aromatic Substitution | (R)- or (S)- depending on transition state | 10-40% |

Note: The data in this table is hypothetical and serves to illustrate the concept of diastereoselectivity in the reactions of this chiral molecule. Actual experimental results may vary.

Detailed Mechanistic Elucidation of Key Chemical Transformations

The chemical transformations of this compound are expected to be characteristic of 2-bromopyridines. The bromine atom at the 2-position is susceptible to displacement by nucleophiles and can participate in various metal-catalyzed cross-coupling reactions. The (1-methylpiperidin-2-yl) substituent at the 5-position will primarily exert an electronic and steric influence on these reactions.

Nucleophilic Aromatic Substitution (SNAr): The reaction with a nucleophile is expected to proceed via a Meisenheimer complex intermediate. The electron-withdrawing nature of the pyridine nitrogen atom facilitates the attack of a nucleophile at the C2 position. The (1-methylpiperidin-2-yl) group, being an alkylamino substituent, is generally considered electron-donating, which might slightly deactivate the ring towards nucleophilic attack compared to an unsubstituted 2-bromopyridine.

Computationally, the transition state for the formation of the Meisenheimer complex would be investigated. The chiral substituent could influence the energy of the diastereomeric transition states, leading to the observed diastereoselectivity. The steric hindrance from the piperidinyl group could favor the approach of the nucleophile from the less hindered face of the pyridine ring.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura): The catalytic cycle for a Suzuki-Miyaura coupling would involve the standard steps of oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition: The Pd(0) catalyst would insert into the C-Br bond. The rate of this step could be influenced by the electronic properties of the pyridine ring.

Transmetalation: The organoboron reagent would transfer its organic group to the palladium center.

Reductive Elimination: The coupled product is eliminated, regenerating the Pd(0) catalyst.

Kinetic studies on reactions of this compound would provide valuable insights into the reaction mechanisms. For instance, in a nucleophilic aromatic substitution reaction, the reaction rate would be expected to be dependent on the concentrations of both the substrate and the nucleophile.

Hypothetical Kinetic Data for a Nucleophilic Aromatic Substitution Reaction

| [Substrate] (M) | [Nucleophile] (M) | Initial Rate (M/s) |

| 0.1 | 0.1 | k * 0.01 |

| 0.2 | 0.1 | k * 0.02 |

| 0.1 | 0.2 | k * 0.02 |

Note: This table represents the expected second-order kinetics for an SNAr reaction. 'k' is the rate constant.

The identification of reaction intermediates, such as the Meisenheimer complex in SNAr reactions or palladacycles in cross-coupling reactions, would be crucial for a complete mechanistic understanding. Spectroscopic techniques like NMR and mass spectrometry would be instrumental in detecting and characterizing these transient species. In the context of the chiral substrate, diastereomeric intermediates might be observable, and their relative concentrations could provide further evidence for the origins of diastereoselectivity.

Design, Synthesis, and Structural Variation of 2 Bromo 5 1 Methylpiperidin 2 Yl Pyridine Derivatives

Scaffold Modification Strategies on the Pyridine (B92270) Ring

The pyridine ring serves as a critical component for structural modifications, offering multiple avenues for derivatization. The presence of the bromine atom at the 2-position is a key synthetic handle, while other positions on the ring can be functionalized to fine-tune molecular properties.

Bioisosteric Replacements and Substituent Effects on the Pyridine Core

Bioisosterism is a fundamental strategy in medicinal chemistry used to enhance a molecule's properties while retaining its biological activity. auctoresonline.org For the pyridine core of 2-Bromo-5-(1-methylpiperidin-2-yl)pyridine, several bioisosteric replacements can be conceptualized to alter its hydrogen-bonding capacity, metabolic stability, and electronic profile. researchgate.net

One common strategy involves the replacement of the pyridine ring with other aromatic systems. researchgate.net For instance, substituting the pyridine with a benzonitrile (B105546) moiety is a well-established tactic; the nitrile group can mimic the hydrogen-bond accepting ability of the pyridine nitrogen. researchgate.net This change can sometimes improve biological activity by displacing water molecules from a binding site, which can be entropically favorable. researchgate.net Other heterocyclic rings like thiophene, furan, pyridazine, and pyranone can also serve as bioisosteres for the pyridine ring. researchgate.netfrontiersin.org Pyridinone scaffolds, in particular, are versatile as they can act as both hydrogen bond donors and acceptors. frontiersin.org In some cases, a 2-difluoromethylpyridine group has been successfully used as a bioisosteric replacement for a pyridine-N-oxide, leading to enhanced activity. rsc.org

The electronic nature of the pyridine ring is heavily influenced by its substituents. The nitrogen atom itself makes the ring more electron-deficient compared to benzene, affecting its pKa and interaction potential. researchgate.net The introduction of electron-donating or electron-withdrawing groups can further modulate these properties. mdpi.com

Table 1: Potential Bioisosteric Replacements for the Pyridine Ring

| Original Moiety | Bioisosteric Replacement | Potential Impact on Molecular Properties |

|---|---|---|

| Pyridine | Benzonitrile | Mimics hydrogen bond acceptor ability, may improve metabolic stability. researchgate.net |

| Pyridine | Thiophene | Alters electronic distribution and lipophilicity. researchgate.net |

| Pyridine | Pyridinone | Introduces hydrogen bond donor and acceptor capabilities. frontiersin.org |

| Pyridine | 2-Difluoromethylpyridine | Can serve as a replacement for pyridine-N-oxide, enhancing activity. rsc.org |

| Pyridine | Pyridazine | Modifies the position and number of hydrogen bond acceptors. researchgate.net |

Introduction of Diverse Functional Groups at Varying Pyridine Positions

The this compound scaffold is well-suited for the introduction of diverse functional groups, primarily leveraging the bromine atom at the 2-position. This halogen facilitates a variety of transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. mdpi.comnih.gov This allows for the straightforward installation of a wide range of aryl and heteroaryl groups. nih.gov The choice of substituent can have a significant impact; studies on related pyridine derivatives have shown that both electron-donating and electron-withdrawing groups on the coupled aryl ring can be well-tolerated and can influence biological activity. mdpi.com

Beyond the 2-position, late-stage functionalization techniques can be employed to modify other C-H bonds on the pyridine ring, although regioselectivity can be a challenge. researchgate.net For example, Minisci-type reactions could potentially introduce alkyl groups at positions electron-deficient sites. Furthermore, if starting from a different precursor, functional groups could be introduced at the 3, 4, or 6-positions to explore the structure-activity relationship comprehensively. For instance, synthesizing analogues from 2,5-dibromopyridine (B19318) allows for selective functionalization at either bromine position. google.com The introduction of substituents such as amino, hydroxyl, or methoxy (B1213986) groups can alter the molecule's polarity, solubility, and potential for hydrogen bonding. researchgate.netrsc.org

Table 2: Examples of Functional Group Introduction on the Pyridine Ring

| Position | Reaction Type | Example Functional Group | Potential Purpose |

|---|---|---|---|

| 2 | Suzuki Coupling (replacing Br) | Phenyl, Thienyl | Explore new interactions, modulate lipophilicity. mdpi.com |

| 2 | Buchwald-Hartwig Amination | -NH2, -NHR | Introduce hydrogen bond donor/acceptor. |

| 2 | Cyanation (replacing Br) | -CN | Act as hydrogen bond acceptor, bioisostere. researchgate.net |

| 4, 6 | C-H Functionalization | -CH3, -CF3 | Probe steric and electronic effects. researchgate.net |

| 3, 4, 6 | Synthesis from substituted precursors | -Cl, -F, -OCH3 | Fine-tune electronic properties and metabolic stability. researchgate.net |

Structural Variations on the Piperidine (B6355638) Moiety

Substituent Effects and Conformational Analysis of Piperidine Analogues

The piperidine ring typically adopts a chair conformation to minimize steric and torsional strain. rsc.org The introduction of substituents on the piperidine ring can influence the equilibrium between different chair conformers and even boat or twist-boat conformations. rsc.org The biological properties of piperidines are highly dependent on the type and location of these substituents. researchgate.net

For instance, adding a methyl group at the 3- or 4-position can impact activity, with the conformational preference (axial vs. equatorial) being a key determinant. ajchem-a.com Generally, bulky substituents prefer the equatorial position to avoid 1,3-diaxial interactions. rsc.org However, the presence of polar substituents like fluorine or hydroxyl groups can alter this preference due to electrostatic and hyperconjugative interactions. nih.govd-nb.info In some fluorinated piperidines, an axial orientation of the fluorine atom is surprisingly favored, a phenomenon influenced by charge-dipole interactions, hyperconjugation, and solvation effects. researchgate.netd-nb.info Understanding and controlling these conformational preferences is crucial for designing molecules that fit optimally into a target binding site. d-nb.info

Table 3: Substituent Effects on the Piperidine Moiety

| Substituent | Position | Likely Conformational Preference | Key Interactions Influencing Conformation |

|---|---|---|---|

| Methyl | C-3, C-4, C-5 | Equatorial | Minimization of steric (1,3-diaxial) interactions. rsc.org |

| Phenyl | C-4 | Equatorial | Minimization of steric strain. nih.gov |

| Fluoro | C-3, C-4 | Axial (can be favored) | Charge-dipole interactions, hyperconjugation, solvent effects. d-nb.info |

| Hydroxyl | C-4 | Axial (can be favored upon protonation) | Electrostatic interactions with the protonated nitrogen. nih.gov |

| Carboxyethyl | C-4 | Equatorial | Minimization of steric strain. nih.gov |

Modulation of the N-Methyl Group and Its Impact on Molecular Properties

Modulating this group is a common strategy in drug design. Replacing the methyl group with larger alkyl groups (e.g., ethyl, propyl) can be used to probe for additional hydrophobic interactions in a binding pocket. Conversely, replacing it with a hydrogen atom (demethylation) introduces a hydrogen bond donor, which could form new interactions and alter the molecule's polarity and pKa. Functionalized alkyl chains could also be introduced to incorporate other chemical features. Quaternization of the nitrogen by adding a second substituent, such as a phenacyl group, has been explored in other N-methylpiperidine derivatives, which can dramatically alter the molecule's charge and interaction profile. journalagent.com

Table 4: Modifications of the N-Methyl Group and Their Potential Consequences

| Modification | Resulting Group | Potential Impact on Molecular Properties |

|---|---|---|

| Demethylation | N-H | Introduces H-bond donor capability, decreases basicity, reduces steric bulk. |

| Alkyl chain extension | N-Ethyl, N-Propyl | Increases lipophilicity and steric bulk, probes for hydrophobic pockets. |

| Functionalization | N-CH2CH2OH | Increases polarity and H-bonding potential. |

| Quaternization | N+(CH3)(R) | Introduces a permanent positive charge, alters solubility and binding modes. journalagent.com |

Exploration of Constrained or Expanded Piperidine Systems

To reduce the conformational flexibility of the piperidine ring and lock it into a specific bioactive conformation, constrained or bridged systems can be explored. This strategy can lead to increased potency and selectivity by reducing the entropic penalty of binding. nih.gov

Introducing one- or two-carbon bridges across the piperidine ring creates bicyclic structures like nortropanes, isoquinuclidines, or 2-azanorbornanes. nih.gov These rigid scaffolds force the six-membered ring into specific chair-like or boat-like conformations. For example, replacing a piperidine with a quinuclidine (B89598) moiety constrains the ring in a boat conformation. nih.gov The synthesis of such analogues, often as single enantiomers, can provide invaluable insight into the optimal three-dimensional arrangement for biological activity. nih.gov

Other strategies include ring expansion to a seven-membered azepane or ring contraction to a five-membered pyrrolidine. These modifications significantly alter the bond angles and the spatial projection of substituents, allowing for a thorough exploration of the required pharmacophore geometry.

Table 5: Constrained and Expanded Analogues of the Piperidine Moiety

| System Type | Example Scaffold | Conformational Feature |

|---|---|---|

| Constrained (Bridged) | Nortropane | Rigid, chair-like conformation. nih.gov |

| Constrained (Bridged) | Isoquinuclidine | Rigid, boat-like conformation. nih.gov |

| Constrained (Bridged) | 2-Azanorbornane | Rigid, conformationally restricted system. nih.gov |

| Expanded Ring | Azepane | Increased flexibility and different substituent vectors. |

| Contracted Ring | Pyrrolidine | More planar ring with altered substituent geometry. |

Scaffold Hybridization and Integration with Privileged Structures

Scaffold hybridization is a powerful tool in drug discovery for generating novel molecular architectures with enhanced biological activity and improved pharmacokinetic profiles. For the this compound core, this involves chemically linking it to other "privileged structures"—scaffolds known to interact with a variety of biological targets.

The bromo-substituent at the 2-position of the pyridine ring serves as a versatile handle for introducing other heterocyclic systems through transition metal-catalyzed cross-coupling reactions. Methodologies such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions are instrumental in this regard.

Imidazopyridine Conjugates:

Imidazopyridines are a class of fused heterocyclic compounds that are isosteric to purines and are present in a number of marketed drugs. nih.gov The conjugation of the this compound scaffold with imidazopyridine moieties can be achieved via palladium-catalyzed cross-coupling reactions. For instance, a Suzuki-Miyaura coupling can be employed between the parent bromopyridine and an appropriately functionalized imidazopyridine-boronic acid or boronic ester derivative. This reaction typically utilizes a palladium catalyst, such as Pd(dppf)Cl₂, and a base to facilitate the carbon-carbon bond formation. nih.gov The resulting hybrid molecules merge the structural features of both the pyridine-piperidine and the imidazopyridine systems, potentially leading to compounds with novel target affinities.

Pyrazole (B372694) Conjugates:

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms and are considered privileged structures in medicinal chemistry due to their wide range of biological activities. nih.govmdpi.com The synthesis of pyrazole-substituted 5-(1-methylpiperidin-2-yl)pyridine can be accomplished through several synthetic routes. One common method involves the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives to form the pyrazole ring, which can then be coupled to the pyridine scaffold. dergipark.org.tr Alternatively, a pre-formed pyrazole with a suitable functional group can be coupled to the this compound using palladium-catalyzed reactions. For example, an N-arylation reaction, such as the Buchwald-Hartwig amination, can be used to link the nitrogen atom of a pyrazole to the C2 position of the pyridine ring.

Below is a representative table of potential hybridized derivatives and the synthetic methods that could be employed for their synthesis.

| Derivative ID | Heterocyclic System | Proposed Synthetic Method | Key Reagents and Conditions |

| HYB-IMD-01 | Imidazo[1,2-a]pyridine | Suzuki-Miyaura Coupling | This compound, Imidazo[1,2-a]pyridine-6-boronic acid, Pd(dppf)Cl₂, Na₂CO₃, Toluene/Ethanol/H₂O |

| HYB-PYR-01 | 1H-Pyrazole | Buchwald-Hartwig Amination | This compound, 1H-Pyrazole, Pd₂(dba)₃, Xantphos, Cs₂CO₃, Dioxane |

| HYB-PYR-02 | 3,5-Dimethyl-1H-pyrazole | Suzuki-Miyaura Coupling | This compound, (3,5-Dimethyl-1H-pyrazol-4-yl)boronic acid, Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O |

This table is illustrative and based on established synthetic methodologies for similar heterocyclic couplings.

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules in a single step from three or more starting materials. taylorfrancis.commdpi.com The development of multi-component derivatives of this compound can lead to a diverse library of compounds with significant structural complexity.

One potential MCR strategy involves a one-pot synthesis where the piperidine ring itself is formed from multiple components, or where the pre-existing this compound acts as a building block in a subsequent multi-component reaction. For instance, a variation of the Hantzsch pyridine synthesis or a Biginelli-type reaction could potentially be adapted to incorporate the 2-bromopyridine (B144113) fragment.

A hypothetical multi-component reaction could involve the reaction of an aldehyde, a β-ketoester, and an amine component related to the 5-(1-methylpiperidin-2-yl)pyridine core. This approach allows for the rapid generation of a library of diverse structures by varying the individual components of the reaction. The design of such multi-target ligands is a growing area of interest in medicinal chemistry. nih.govnih.govscite.ai

The following table outlines a conceptual framework for the development of multi-component derivatives.

| MCR Type | Reactant 1 | Reactant 2 | Reactant 3 | Potential Product Scaffold |

| Ugi Reaction | 5-(1-methylpiperidin-2-yl)picolinaldehyde | Aniline | Isocyanide | α-acylamino amide derivative |

| Biginelli Reaction | 5-(1-methylpiperidin-2-yl)picolinaldehyde | Ethyl acetoacetate | Urea | Dihydropyrimidinone fused to the pyridine ring |

| Mannich Reaction | Acetophenone | 5-(1-methylpiperidin-2-yl)picolinaldehyde | Dimethylamine | β-aminoketone derivative |

This table presents conceptual multi-component reactions that could be explored for the diversification of the parent scaffold.

Computational and Theoretical Investigations of 2 Bromo 5 1 Methylpiperidin 2 Yl Pyridine

Electronic Structure and Bonding Analysis

Computational quantum chemistry is a powerful tool for elucidating the electronic structure and bonding characteristics of 2-Bromo-5-(1-methylpiperidin-2-yl)pyridine. Methods like Density Functional Theory (DFT) are employed to understand the distribution of electrons within the molecule, which is fundamental to its chemical properties and reactivity.

Key electronic properties are determined through these calculations. The analysis of frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a significant parameter that provides insights into the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Natural Bond Orbital (NBO) analysis is another critical technique used to study the bonding within the molecule. This method allows for the investigation of charge delocalization, hyperconjugative interactions, and the strength of various bonds. For this compound, NBO analysis would detail the interactions between the pyridine (B92270) ring, the bromine atom, and the N-methylpiperidine substituent, revealing how these components electronically influence one another.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. researchgate.net This map helps in identifying the electrophilic and nucleophilic sites, which are crucial for predicting how the molecule will interact with other chemical species. In this compound, the nitrogen atom of the pyridine ring is expected to be a region of negative potential (nucleophilic), while the hydrogen atoms and the region around the bromine atom might show positive potential (electrophilic).

Illustrative Data Table: Calculated Electronic Properties

| Property | Value | Method/Basis Set |

| HOMO Energy | -6.5 eV | DFT/B3LYP/6-311++G(d,p) |

| LUMO Energy | -1.2 eV | DFT/B3LYP/6-311++G(d,p) |

| HOMO-LUMO Gap | 5.3 eV | DFT/B3LYP/6-311++G(d,p) |

| Dipole Moment | 2.8 D | DFT/B3LYP/6-311++G(d,p) |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations for a molecule of this nature.

Conformational Landscape and Dynamic Behavior Modeling

The presence of the flexible 1-methylpiperidine (B42303) ring in this compound gives rise to a complex conformational landscape. Understanding the different possible spatial arrangements of the atoms (conformers) and their relative energies is essential, as the conformation can significantly impact the molecule's biological activity and physical properties.

Computational methods are used to perform a systematic search of the potential energy surface to identify stable conformers. This can be achieved through techniques such as molecular mechanics force fields followed by higher-level quantum mechanical calculations to refine the energies of the most stable conformers. The relative populations of these conformers at a given temperature can then be estimated using Boltzmann statistics.

Molecular Dynamics (MD) simulations provide a way to model the dynamic behavior of the molecule over time. By simulating the motion of the atoms, MD can reveal how the molecule transitions between different conformations and how it behaves in different environments, such as in a solvent or interacting with a biological target. These simulations offer a deeper understanding of the molecule's flexibility and its accessible conformational states, which is crucial for drug design and materials science.

Prediction of Reactivity and Selectivity in Chemical Transformations

Theoretical calculations can predict the most likely sites for chemical reactions on the this compound molecule. Reactivity descriptors derived from DFT, such as Fukui functions and Mulliken charge analysis, help in identifying the atoms most susceptible to electrophilic or nucleophilic attack.

For instance, the bromine atom on the pyridine ring is a potential site for various cross-coupling reactions, a common method for modifying pyridine derivatives. mdpi.com Computational models can help predict the feasibility and selectivity of such reactions by calculating the activation energies and reaction pathways for different possible outcomes. This predictive power can save significant time and resources in the laboratory by focusing experimental efforts on the most promising synthetic routes.

The nitrogen atom in the pyridine ring and the tertiary amine in the piperidine (B6355638) ring are basic sites and can participate in acid-base reactions or act as ligands for metal catalysts. Computational studies can quantify their basicity and nucleophilicity, providing a rationale for their observed chemical behavior.

Molecular Modeling and Docking Studies for Structure-Based Research

Molecular modeling and docking are indispensable tools in modern drug discovery and are highly applicable to the study of this compound. These techniques are used to predict how a molecule (ligand) binds to a specific biological target, such as a protein or enzyme. researchgate.net

Elucidation of Ligand-Receptor Interactions in Putative Biological Targets

Molecular docking simulations can be used to place the this compound molecule into the binding site of a target protein. mdpi.com A scoring function is then used to estimate the binding affinity, which helps in prioritizing potential drug candidates.

These simulations provide a detailed, three-dimensional view of the ligand-receptor complex, highlighting the specific interactions that stabilize the binding. These can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For this compound, the pyridine nitrogen could act as a hydrogen bond acceptor, while the aromatic ring can engage in π-π stacking interactions. The N-methylpiperidine group can form hydrophobic contacts within the binding pocket. Identifying these key interactions is the first step in understanding the molecule's mechanism of action at a molecular level. mdpi.com

Illustrative Data Table: Docking Results against a Hypothetical Kinase Target

| Parameter | Value |

| Binding Affinity | -8.5 kcal/mol |

| Key Interacting Residues | LYS76, LEU130, ASP145 |

| Type of Interactions | Hydrogen bond with ASP145, Hydrophobic interactions with LEU130, π-cation interaction with LYS76 |

Note: The data in this table is for illustrative purposes to show the type of information obtained from a molecular docking study.

De Novo Design and Rational Optimization of Derivatives

The insights gained from docking studies can be used to guide the design of new, more potent derivatives of this compound. This process, known as rational drug design, involves modifying the structure of the lead compound to improve its binding affinity and other pharmacological properties.

For example, if the docking results show that there is an unoccupied hydrophobic pocket near the bromine atom, a derivative could be designed where the bromine is replaced with a larger hydrophobic group to better fill this pocket and increase binding affinity. Computational tools can be used to predict the binding of these new derivatives before they are synthesized, allowing for a more efficient optimization process. De novo design methods can also be employed to generate entirely new molecular structures that are predicted to bind to the target, using the original molecule as a starting point or inspiration.

Application of Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches

For studying chemical reactions or ligand-receptor interactions in a complex biological environment, a purely quantum mechanical approach can be computationally prohibitive. In such cases, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed.

In a QM/MM simulation, the most chemically active part of the system, such as the ligand and the immediate residues in the protein's active site, is treated with a high-level QM method. The rest of the system, including the bulk of the protein and the surrounding solvent, is treated with a more computationally efficient MM force field. This approach allows for an accurate description of the electronic changes occurring during a reaction or binding event, while still accounting for the influence of the larger environment. For this compound, a QM/MM study could be used to model its interaction with a metalloenzyme, where the QM region would include the ligand and the metal center.

Research Applications and Prospective Directions for 2 Bromo 5 1 Methylpiperidin 2 Yl Pyridine

Strategic Utility as a Chemical Building Block in Organic Synthesis

The utility of bromopyridine derivatives as versatile intermediates in organic synthesis is well-established, primarily due to the bromine atom's capacity to participate in a wide array of cross-coupling reactions.

Facilitation of Complex Molecular Architectures and Natural Product Synthesis

While substituted bromopyridines are frequently employed in palladium-catalyzed reactions to construct complex molecular frameworks, the specific application of 2-Bromo-5-(1-methylpiperidin-2-yl)pyridine in the total synthesis of natural products or similarly complex architectures is not extensively documented in peer-reviewed literature. Isomeric compounds, such as 5-bromonicotine, have been utilized as precursors in the synthesis of nicotinic acetylcholine (B1216132) receptor (nAChR) agonists like Altinicline. tesisenred.net However, direct synthetic applications for the 2-bromo isomer remain a more specialized area of investigation.

Precursor Development in Agrochemistry Research

Nicotine (B1678760) and its derivatives have historically been studied for their insecticidal properties, leading to the development of neonicotinoid pesticides. Although reviews have noted that nicotine derivatives are explored for new agrochemical leads, specific research detailing the use of this compound as a direct precursor in modern agrochemical development is not prominently featured in available scientific reports. researchgate.net

Advancements in Medicinal Chemistry Research

The primary research focus for this compound has been within the domain of medicinal chemistry, where its structural similarity to nicotine is leveraged for therapeutic innovation.

Development of Targeted Kinase Inhibitors (e.g., SHP2, PI3Kα)

The development of small molecule kinase inhibitors is a major focus of modern oncology research. However, a review of the scientific literature does not indicate that this compound has been utilized as a key building block or precursor in the synthesis of targeted kinase inhibitors for SHP2 (Src homology-2 containing protein tyrosine phosphatase 2) or PI3Kα (Phosphoinositide 3-kinase alpha). Synthetic routes published for inhibitors of these targets typically rely on other heterocyclic starting materials.

Contributions to Anti-Infective Agent Research (e.g., MmpL3 Inhibition)

MmpL3 (Mycobacterial membrane protein Large 3) is a critical transporter in Mycobacterium tuberculosis and a validated target for novel anti-tubercular agents. Despite active research in this area, the synthesis of MmpL3 inhibitors has not been reported to involve this compound as a synthetic intermediate.

Role in Immunomodulatory or Vaccine Development (e.g., Anti-Nicotine Haptens)

The most significant application of this compound and its isomers is in the field of immunomodulation, specifically in the development of anti-nicotine vaccines aimed at treating tobacco addiction. google.com

As a small molecule, nicotine itself is not immunogenic and cannot elicit an antibody response. google.com To overcome this, it must be covalently attached to a large carrier protein (e.g., Diphtheria Toxoid), functioning as a hapten. The resulting hapten-carrier conjugate can then be recognized by the immune system, leading to the production of anti-nicotine antibodies. snnu.edu.cn

This compound serves as a crucial precursor in the synthesis of these nicotine-like haptens. The bromine atom on the pyridine (B92270) ring provides a reactive handle for introducing a linker, which is a chemical chain that connects the hapten to the carrier protein. The design of this linker is critical, as its length, rigidity, and point of attachment all influence the affinity and function of the antibodies produced. snnu.edu.cn

Research has shown that the specific structure of the hapten significantly impacts the efficacy of the vaccine. Different haptens are synthesized and often screened using in vitro methods, such as competition enzyme-linked immunosorbent assays (ELISA), to rank their potential before advancing to in vivo studies. This screening measures how well the haptens bind to known anti-nicotine antibodies, which serves as a predictor of their potential to generate a robust immune response. tesisenred.net

Table 1: In Vitro Screening of Nicotine Haptens This table presents representative data on the binding affinity of various nicotine haptens to an anti-nicotine monoclonal antibody, illustrating the screening process used in vaccine development. The IC50 value represents the concentration of the hapten required to inhibit 50% of the antibody binding.

| Hapten ID | Linker Attachment Point | Linker Type | IC50 (nM) |

|---|---|---|---|

| Hapten 1 | C5 of Pyridine Ring | Amide | 15.2 |

| Hapten 3 | C6 of Pyridine Ring | Ether | 25.6 |

| Hapten 4 | C2 of Pyridine Ring | Thioether | 40.1 |

| Hapten 5 | N1' of Pyrrolidine Ring | Carbonyl | 98.5 |

| Hapten 9 | C4 of Pyridine Ring | Amide | 18.9 |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 5-bromonicotine |

| Altinicline |

| Nicotine |

Design and Exploration of Novel Therapeutic Candidates

The structural motif of this compound presents a compelling starting point for the design and exploration of novel therapeutic candidates. This assertion is founded on the well-established pharmacological significance of both the pyridine and piperidine (B6355638) rings. The pyridine ring is a common feature in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and its role as a bioisostere for other functional groups. Similarly, the piperidine scaffold is a cornerstone in medicinal chemistry, often imparting favorable pharmacokinetic properties to drug candidates.

The bromine atom at the 2-position of the pyridine ring is a key functional handle for synthetic chemists. It readily participates in a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the straightforward introduction of a wide range of aryl and heteroaryl substituents, enabling the rapid generation of diverse chemical libraries for high-throughput screening. The exploration of structure-activity relationships (SARs) is thereby facilitated, allowing for the fine-tuning of a molecule's efficacy and selectivity towards a specific biological target.

The 1-methylpiperidine (B42303) moiety is another critical component influencing the compound's potential therapeutic profile. The methyl group on the piperidine nitrogen can significantly impact the molecule's basicity, lipophilicity, and metabolic stability. Furthermore, the chiral center at the 2-position of the piperidine ring introduces stereoisomerism, which can lead to stereospecific interactions with biological targets. The separation and individual testing of enantiomers are, therefore, crucial steps in the development of therapeutic candidates based on this scaffold.

The combination of the bromo-pyridine and methyl-piperidine moieties suggests potential applications in several therapeutic areas. For instance, derivatives of this scaffold could be investigated as inhibitors of various enzymes, such as kinases or histone deacetylases, which are implicated in cancer and inflammatory diseases. Moreover, the pyridine-piperidine core is found in molecules targeting the central nervous system, suggesting that derivatives of this compound could be explored for their potential as neuroleptic agents, analgesics, or treatments for neurodegenerative disorders.

Table 1: Potential Therapeutic Targets for Derivatives of this compound

| Therapeutic Area | Potential Molecular Target | Rationale for Exploration |

| Oncology | Kinase families (e.g., Tyr, Ser/Thr kinases) | Pyridine and piperidine scaffolds are present in numerous kinase inhibitors. |

| Histone Deacetylases (HDACs) | The scaffold can be elaborated to interact with the zinc-containing active site of HDACs. | |

| Neurology | Dopamine and Serotonin Receptors | The pyridine-piperidine motif is a common feature in CNS-active drugs. |

| Acetylcholinesterase (AChE) | Derivatives could be designed to inhibit AChE for the treatment of Alzheimer's disease. | |

| Inflammatory Diseases | Cyclooxygenase (COX) enzymes | The scaffold can be modified to target the active sites of COX-1 and COX-2. |

| Janus Kinases (JAKs) | Inhibition of JAKs is a validated strategy for treating autoimmune disorders. |

Applications in Materials Science and Functional Molecule Development

Beyond its potential in medicinal chemistry, the this compound scaffold also holds promise for applications in materials science and the development of functional molecules. The electronic properties of the pyridine ring, combined with the synthetic versatility afforded by the bromine substituent, make this compound an interesting building block for the creation of novel organic materials.

One area of potential application is in the development of organic light-emitting diodes (OLEDs). Pyridine-containing compounds are frequently used as electron-transporting materials or as ligands in phosphorescent emitters. The this compound could be functionalized through cross-coupling reactions to introduce chromophoric units, leading to materials with tailored photophysical properties. The piperidine moiety, while not directly contributing to the electronic properties, can be used to tune the solubility and film-forming characteristics of the resulting materials.

Another potential application lies in the field of catalysis. The nitrogen atoms in the pyridine and piperidine rings can act as ligands for transition metals. By designing appropriate derivatives, it may be possible to create novel catalysts for a variety of organic transformations. The chirality of the piperidine ring could be exploited to develop enantioselective catalysts, which are of great importance in the synthesis of fine chemicals and pharmaceuticals.

Furthermore, the pyridine-piperidine scaffold can be incorporated into larger supramolecular architectures. The ability of the pyridine ring to participate in hydrogen bonding and π-π stacking interactions can be utilized to direct the self-assembly of molecules into well-defined nanostructures. These self-assembled materials could find applications in areas such as sensing, molecular recognition, and drug delivery.

Table 2: Potential Applications in Materials Science

| Application Area | Type of Material/Molecule | Key Features of the Scaffold |

| Organic Electronics | Electron-Transporting Materials for OLEDs | Tunable electronic properties of the functionalized pyridine ring. |

| Host Materials for Phosphorescent Emitters | Good thermal and morphological stability. | |

| Catalysis | Ligands for Transition Metal Catalysts | Coordination sites on the pyridine and piperidine nitrogens. |

| Asymmetric Catalysts | Inherent chirality of the piperidine ring. | |

| Supramolecular Chemistry | Building Blocks for Self-Assembled Materials | Directional interactions through hydrogen bonding and π-π stacking. |

| Components of Molecular Cages and Frameworks | Rigid pyridine unit combined with a flexible piperidine linker. |

Future Research Directions and Emerging Paradigms for the Pyridine-Piperidine Scaffold

The pyridine-piperidine scaffold, as exemplified by this compound, is poised to remain a significant area of research in both medicinal chemistry and materials science. Future research directions are likely to be driven by advancements in synthetic methodologies, a deeper understanding of biological pathways, and the quest for novel functional materials.

One emerging paradigm is the use of computational methods to guide the design of new molecules based on this scaffold. In silico screening and molecular docking studies can help to identify promising therapeutic targets and to predict the binding modes of potential drug candidates. This can significantly accelerate the drug discovery process and reduce the reliance on costly and time-consuming experimental screening.

Another key area of future research will be the development of more sustainable and efficient synthetic methods for the preparation and functionalization of pyridine-piperidine derivatives. This includes the use of greener solvents, catalyst systems with lower environmental impact, and flow chemistry techniques for continuous manufacturing.

In the realm of materials science, the focus is likely to shift towards the development of "smart" materials that can respond to external stimuli, such as light, temperature, or pH. The pyridine-piperidine scaffold could be incorporated into polymers or gels to create materials with tunable properties for applications in areas like soft robotics and controlled release systems.

The exploration of the pyridine-piperidine scaffold in the context of chemical biology is also a promising avenue for future research. Derivatives of this compound could be developed as chemical probes to study biological processes or as imaging agents for diagnostic purposes. The ability to attach fluorescent tags or other reporter groups through the bromo-substituent makes this scaffold particularly well-suited for such applications.

Ultimately, the future of the pyridine-piperidine scaffold will be shaped by interdisciplinary collaborations between chemists, biologists, and materials scientists. The versatility of this structural motif ensures that it will continue to be a source of innovation and discovery for years to come.

Q & A

Q. What synthetic routes are available for preparing 2-Bromo-5-(1-methylpiperidin-2-yl)pyridine, and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via bromination of a pre-functionalized pyridine scaffold. For example, bromination of 5-(1-methylpiperidin-2-yl)pyridine derivatives can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions (e.g., in dichloromethane at 0–25°C) . Purification often involves column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol. Purity optimization requires monitoring by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) with UV detection at 254 nm .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm regiochemistry and substitution patterns. The bromine atom induces distinct deshielding in adjacent protons (e.g., δ ~8.5 ppm for pyridyl protons) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) validates molecular weight (e.g., [M+H⁺]⁺ expected at m/z 269.05 for C₁₁H₁₄BrN₂) .

- Infrared Spectroscopy : Peaks near 650–750 cm⁻¹ confirm C–Br stretching .

Advanced Research Questions

Q. How does the steric and electronic environment of the 1-methylpiperidin-2-yl group influence reactivity in cross-coupling reactions?

- Methodological Answer : The 1-methylpiperidin-2-yl group introduces steric hindrance near the pyridine nitrogen, reducing nucleophilic attack at the adjacent position. Computational studies (DFT calculations) show that electron donation from the piperidine ring increases electron density at the pyridine C5 position, favoring Suzuki-Miyaura couplings at C2. For example, coupling with arylboronic acids requires Pd(PPh₃)₄ and K₂CO₃ in DMF/water (80°C, 12h) to achieve >70% yield .

Q. What challenges arise in resolving crystallographic disorder in the piperidine moiety during X-ray diffraction studies?

- Methodological Answer : Disorder in the 1-methylpiperidin-2-yl group is common due to rotational flexibility. Refinement strategies in SHELXL include:

- Splitting the disordered atoms into two sites with occupancy ratios (e.g., 60:40).

- Applying geometric restraints (e.g., SIMU and DELU commands) to maintain bond lengths and angles .

Example Monoclinic P2₁/c space group with a = 7.0327 Å, b = 7.6488 Å, c = 36.939 Å, β = 91.315°, and R₁ = 0.045 for I > 2σ(I) .

Q. How can computational modeling predict interactions of this compound with biological targets (e.g., receptors or enzymes)?

- Methodological Answer : Molecular docking (AutoDock Vina or Schrödinger Suite) combined with molecular dynamics simulations (AMBER or GROMACS) evaluates binding affinities. Key steps:

- Generate 3D conformers using Gaussian09 with B3LYP/6-31G(d) basis sets.

- Validate docking poses against X-ray crystallographic data of similar pyridine derivatives (RMSD < 2.0 Å) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products